N-|A-Fmoc-L-glutamic acid |A-benzyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

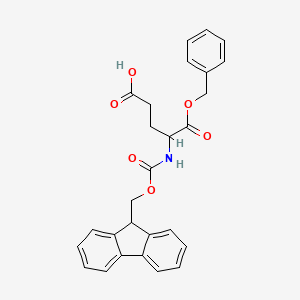

. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and a benzyl ester group, which protects the carboxyl function.

Synthetic Routes and Reaction Conditions:

The compound is synthesized through the reaction of L-glutamic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc group, followed by esterification with benzyl alcohol to introduce the benzyl ester group.

The reaction conditions typically involve the use of a base such as triethylamine (TEA) to neutralize the HCl generated during the Fmoc-Cl reaction, and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods:

Industrial production involves large-scale synthesis using reactors equipped with efficient mixing and temperature control systems to ensure consistent product quality.

Purification steps such as recrystallization or column chromatography are employed to achieve high purity levels required for pharmaceutical and research applications.

Types of Reactions:

Deprotection: The Fmoc group can be removed using trifluoroacetic acid (TFA), while the benzyl ester group can be removed by hydrogenation over palladium on carbon (Pd/C) or with strong acids like trifluoromethanesulfonic acid (TFMSA).

Peptide Bond Formation: The compound can be used as a building block in solid-phase peptide synthesis (SPPS) to form peptide bonds with other amino acids.

Common Reagents and Conditions:

Deprotection: TFA for Fmoc group, Pd/C or TFMSA for benzyl ester group.

Peptide Bond Formation: Standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) are used in SPPS.

Major Products Formed:

Deprotection of the Fmoc group yields the free amino acid, while deprotection of the benzyl ester group yields the free carboxylic acid.

Peptide bond formation results in the synthesis of peptides with the desired sequence.

Chemistry:

Used as a building block in peptide synthesis for the production of various peptides and proteins.

Employed in the study of peptide structure and function.

Biology:

Utilized in the synthesis of peptide-based drugs and therapeutics.

Investigated for its role in biological processes and interactions with other biomolecules.

Medicine:

Applied in the development of peptide-based vaccines and diagnostic tools.

Studied for its potential therapeutic applications in diseases such as cancer and autoimmune disorders.

Industry:

Used in the pharmaceutical industry for the production of peptide drugs.

Employed in the biotechnology sector for research and development of new therapeutic agents.

Mecanismo De Acción

. The Fmoc group protects the amino function during synthesis, while the benzyl ester group protects the carboxyl function. The deprotection steps allow for the formation of peptide bonds and the creation of functional peptides.

Comparación Con Compuestos Similares

Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Gly-OH: Fmoc-protected glycine used in peptide synthesis.

Fmoc-Asp(OtBu)-OH: Fmoc-protected aspartic acid with a tert-butyl ester group.

Uniqueness:

N-α-Fmoc-L-glutamic acid α-benzyl ester is unique in its combination of Fmoc and benzyl ester protective groups, which allows for selective deprotection and peptide bond formation.

Its use in the synthesis of glutamic acid-containing peptides is particularly valuable in research and pharmaceutical applications.

Actividad Biológica

N-α-Fmoc-L-glutamic acid α-benzyl ester is a derivative of glutamic acid that plays a significant role in various biochemical and pharmaceutical applications. This compound is particularly noted for its utility in peptide synthesis, drug development, and bioconjugation processes. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.

- Molecular Formula : C27H25NO6

- Molecular Weight : 465.49 g/mol

- CAS Number : 122350-52-1

- IUPAC Name : 5-(benzyloxy)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid

Biological Activity

1. Peptide Synthesis

N-α-Fmoc-L-glutamic acid α-benzyl ester is primarily utilized as a building block in the synthesis of peptides. Its Fmoc (Fluorenylmethyloxycarbonyl) protection group allows for selective deprotection during peptide assembly, facilitating the formation of complex structures with high yields. This capability is essential for producing bioactive peptides that can be used in therapeutic applications .

2. Drug Development

The compound plays a crucial role in drug development by enhancing the stability and bioavailability of therapeutic agents. It is involved in creating drug delivery systems that target specific biological pathways, thereby improving therapeutic efficacy and reducing side effects . Research has demonstrated its effectiveness in formulating biodegradable polymers that are used in controlled drug release systems .

3. Bioconjugation

Bioconjugation techniques involving N-α-Fmoc-L-glutamic acid α-benzyl ester enable the attachment of biomolecules to surfaces or other molecules, which is vital for diagnostic and therapeutic applications. This property is particularly useful in developing targeted therapies that require precise localization within biological systems .

Case Studies

- Neuroscience Applications

- Material Science Innovations

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Serves as a key building block for peptide formation | Enhances yield and stability of synthesized peptides |

| Drug Development | Used in formulating drug delivery systems | Improves bioavailability and targeting of therapeutic agents |

| Bioconjugation | Facilitates attachment of biomolecules | Essential for targeted therapies and diagnostics |

| Neuroscience Research | Involved in studies on neurotransmitter signaling | Aids understanding of brain function; potential treatments for disorders |

| Material Science | Explored for creating hydrogels and responsive materials | Innovations in tissue engineering and drug delivery systems |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : Nα-Fmoc-L-glutamic acid α-benzyl ester is a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, facilitating the assembly of peptides with high purity and yield.

Key Characteristics :

- Molecular Formula : C27H25NO6

- Molecular Weight : 459.50 g/mol

- Melting Point : Approximately 181-182 °C

Case Study : In a study published in Bioconjugate Chemistry, researchers utilized Nα-Fmoc-L-glutamic acid α-benzyl ester to synthesize bioactive peptides that demonstrated enhanced biological activity due to their structural complexity .

Drug Development

Overview : The compound plays a vital role in pharmaceutical research, particularly in the development of new drug candidates. Its ability to target specific biological pathways enhances therapeutic efficacy.

Applications :

- Targeted Drug Delivery Systems : By modifying the ester group, researchers can create prodrugs that improve solubility and bioavailability.

- Therapeutic Agents : It has been used to develop peptides that act on specific receptors, potentially leading to new treatments for various diseases.

Data Table - Drug Development Applications

Bioconjugation

Overview : Nα-Fmoc-L-glutamic acid α-benzyl ester is instrumental in bioconjugation techniques, which involve attaching biomolecules to drugs or imaging agents. This improves targeting and reduces side effects.

Applications :

- Imaging Agents : Used to conjugate peptides with fluorescent markers for enhanced imaging in biomedical research.

- Therapeutics : Facilitates the attachment of antibodies to drugs, improving specificity in targeting diseased cells.

Protein Engineering

Overview : Researchers employ this compound in protein engineering to modify proteins for enhanced stability and activity. This is crucial for developing novel enzymes and therapeutic proteins.

Case Study : A study highlighted the use of Nα-Fmoc-L-glutamic acid α-benzyl ester in creating modified enzymes with increased thermal stability, which are essential for industrial applications .

Academic Research

Overview : The compound is widely utilized in academic laboratories for various studies, including exploring amino acid functionalities and their interactions within biological systems.

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWLYDDRYGOYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.